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Compound of Interest

Compound Name: 3,4-Dimethoxybenzylamine

Cat. No.: B142225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Dimethoxybenzylamine (also known as Veratrylamine), a versatile intermediate in

pharmaceutical synthesis. This document details its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound

identification, purity assessment, and methodological application in research and development.

Spectroscopic Data Summary
The empirical formula for 3,4-Dimethoxybenzylamine is C₉H₁₃NO₂, with a molecular weight of

167.21 g/mol .[1][2][3] The following sections and tables summarize the key spectroscopic data

for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H NMR spectrum provides information about the different types of protons and

their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of

the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.84 - 6.74 m 3H
Aromatic (H-2, H-5, H-

6)

3.87 s 6H Methoxy (-OCH₃)

3.77 s 2H Benzyl (-CH₂NH₂)

1.54 s (broad) 2H Amine (-NH₂)

Data sourced from publicly available spectra. Specific peak assignments are based on

established chemical shift principles.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm Assignment

149.0 Aromatic (C-3, C-4)

135.5 Aromatic (C-1)

120.8 Aromatic (C-6)

111.8 Aromatic (C-5)

111.0 Aromatic (C-2)

55.8 Methoxy (-OCH₃)

46.7 Benzyl (-CH₂)

Data sourced from publicly available spectra.[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the

molecule, identifying the functional groups present.
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Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Broad
N-H Stretch (primary amine,

two bands expected)[5]

3000-2850 Medium-Strong
C-H Stretch (aromatic and

aliphatic)

1650-1580 Medium N-H Bend (primary amine)[5]

~1600, ~1510, ~1460 Medium-Strong C=C Stretch (aromatic ring)

1335-1250 Strong
C-N Stretch (aromatic amine

type)[5]

1250-1020 Strong C-O Stretch (aryl ether)

910-665 Strong, Broad N-H Wag (primary amine)[5]

Characteristic absorption regions are based on the functional groups of 3,4-
Dimethoxybenzylamine. Spectra for this compound are available in databases such as

SpectraBase.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as its fragmentation pattern, which can aid in

structure elucidation.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data
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m/z Relative Intensity Assignment

167 ~75% [M]⁺ (Molecular Ion)

152 ~100% (Base Peak) [M-CH₃]⁺

136 ~20% [M-NH₂-CH₃]⁺

121 ~15% [M-2xOCH₃]⁺

107 ~10%

91 ~10% Tropylium ion [C₇H₇]⁺

77 ~15% Phenyl ion [C₆H₅]⁺

Data sourced from the NIST WebBook.[6] The fragmentation pattern is consistent with the

structure of 3,4-Dimethoxybenzylamine.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Instrument parameters may be optimized based on the specific spectrometer and sample

concentration.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3,4-Dimethoxybenzylamine is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR

spectrometer. A standard one-pulse experiment is used with a 30° pulse angle, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans

are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument using a

proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a

longer relaxation delay (2-5 seconds) are used to ensure adequate signal-to-noise and

accurate integration of all carbon signals.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central

peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy (ATR-FTIR)
Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background

spectrum is collected.

Sample Application: A small amount of liquid 3,4-Dimethoxybenzylamine is placed directly

onto the ATR crystal, ensuring full coverage.

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Typically, 16

to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A dilute solution of 3,4-Dimethoxybenzylamine in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative

abundance of each ion as a function of its m/z ratio.

Visualizations
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The following diagrams illustrate the logical workflow for spectroscopic analysis of a chemical

compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 3,4-Dimethoxybenzylamine

Purification (e.g., Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation Purity Assessment

Final Report

Confirmation Verification

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3,4-
Dimethoxybenzylamine.
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Caption: Relationship between the chemical structure and its corresponding spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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